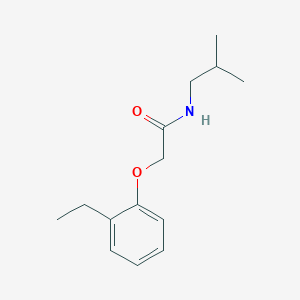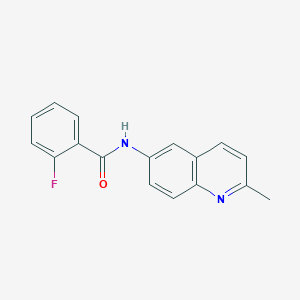
ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate is a compound that has garnered attention in the field of organic chemistry due to its unique structure and potential utility in various synthetic applications. Its synthesis involves the incorporation of morpholine and piperazine units, which are crucial in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related piperazine and morpholine derivatives involves multistep reactions, including Mannich base formation and coupling reactions. Techniques such as the use of SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines under mild conditions have been reported (Luescher, Bode, & Vo, 2014). Another method includes the Biginelli reaction for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moieties (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 4-(4-morpholinylcarbonyl)-1-piperazinecarboxylate often features complex heterocyclic frameworks. For instance, the structural elucidation through X-ray crystallography of enaminone derivatives containing morpholine moieties confirms their three-dimensional configurations, providing insights into their stereochemical properties and potential reactivity (Bhat et al., 2018).
科学的研究の応用
Antimicrobial Activities
Morpholine and piperazine derivatives have been explored for their antimicrobial properties. The synthesis of triazole derivatives incorporating morpholine or piperazine units demonstrated significant antimicrobial activities against various microorganisms, highlighting the potential of such compounds in the development of new antimicrobial agents (Bektaş et al., 2010).
Catalysis and Synthesis
Compounds featuring morpholine and piperazine have been utilized in catalytic processes and synthetic chemistry. For instance, chiral ferrocenylphosphine-gold(I) complexes involving morpholine derivatives have shown effectiveness in catalyzing the aldol reaction of isocyanoacetate with aldehydes, yielding products with high enantio- and diastereoselectivity (Ito et al., 1987). This underscores the role of such compounds in asymmetric synthesis and catalysis.
Synthesis of Biologically Active Compounds
The structural motifs of piperazine and morpholine are integral in the synthesis of biologically active compounds. SnAP reagents, for example, facilitate the transformation of aldehydes into N-unprotected piperazines and morpholines, providing a straightforward method for synthesizing mono- and disubstituted N-heterocycles, which are valuable in medicinal chemistry (Luescher et al., 2014).
Material Science and Liquid Crystals
Piperidine, piperazine, and morpholine frameworks have been employed in the development of ionic liquid crystals. These structures, when combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases, which could be advantageous in material science applications (Lava et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAORXLLYQCDIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(morpholin-4-ylcarbonyl)piperazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![3-isobutyl-N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5549090.png)
![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methyl-4-phenylpyridine](/img/structure/B5549101.png)

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)
![2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)
![1,2,2-trimethyl-3-{[2-(phenoxyacetyl)hydrazino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5549171.png)
![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)